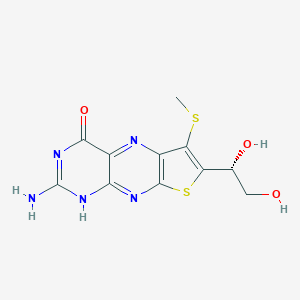

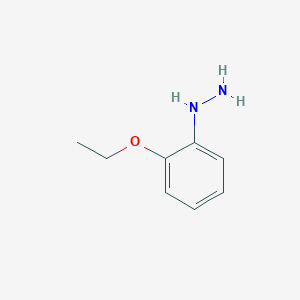

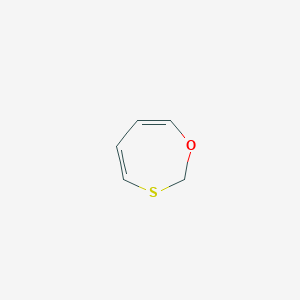

![molecular formula C11H10O3S B099931 Methyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 19492-99-0](/img/structure/B99931.png)

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate

Overview

Description

“Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. It is used in various fields such as medical and organic synthesis .

Synthesis Analysis

The synthesis of “Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” is represented by the formula C11H10O3S .Chemical Reactions Analysis

“Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” is involved in various chemical reactions. For instance, it is used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

“Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” has a molecular weight of 222.26 . It is a solid at room temperature .Scientific Research Applications

Inhibitors of Clk1/4

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate derivatives have been used as inhibitors of Clk1/4 . Clks have been shown by recent studies to be promising targets for cancer therapy, as they are considered key regulators in the process of pre-mRNA splicing, which in turn affects every aspect of tumor biology .

Optimization of Selectivity and Cellular Potency

The introduction of a 3,5-difluoro benzyl extension to the methylated amide led to the discovery of compound 10b (cell-free IC 50 = 12.7 nM), which was four times more selective for Clk1 over Clk2 than the previously published flagship compound 1b . Moreover, 10b showed an improved growth inhibitory activity with T24 cells (GI 50 = 0.43 µM) .

Development of New Binding Model

A new binding model in the ATP pocket of Clk1 was developed based on the structure-activity relationships derived from new rigidified analogues .

Synthesis of 5-methoxybenzothiophene-2-carboxamides

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate is used in the synthesis of 5-methoxybenzothiophene-2-carboxamides .

Biological Activity

Thiophene-based analogs, including Methyl 5-methoxybenzo[b]thiophene-2-carboxylate, have been studied by a growing number of scientists as a potential class of biologically active compounds .

Medicinal Chemistry

These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Safety and Hazards

Future Directions

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°c .

properties

IUPAC Name |

methyl 5-methoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPCNZRDJYLVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631719 | |

| Record name | Methyl 5-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate | |

CAS RN |

19492-99-0 | |

| Record name | Methyl 5-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)